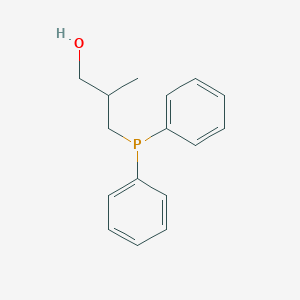
3-(Diphenylphosphanyl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylphosphanyl)-2-methylpropan-1-ol is an organophosphorus compound characterized by the presence of a phosphine group attached to a propanol backbone. This compound is notable for its applications in coordination chemistry and catalysis, where it serves as a ligand that can stabilize metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphanyl)-2-methylpropan-1-ol typically involves the reaction of diphenylphosphine with an appropriate alkyl halide. One common method is the reaction of diphenylphosphine with 2-methylpropan-1-ol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the phosphine group replaces the halide.
Reaction Conditions:
Reagents: Diphenylphosphine, 2-methylpropan-1-ol, sodium hydride
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphanyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Substitution: Acid chlorides or alkyl halides in the presence of a base
Coordination: Transition metal salts such as palladium chloride or platinum chloride
Major Products
Oxidation: Diphenylphosphine oxide derivatives
Substitution: Esters or ethers of this compound
Coordination: Metal-phosphine complexes
Scientific Research Applications
3-(Diphenylphosphanyl)-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: Investigated for its potential in bioconjugation and as a probe for studying biological systems.
Medicine: Explored for its role in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Diphenylphosphanyl)-2-methylpropan-1-ol primarily involves its ability to coordinate with metal centers. The phosphine group donates electron density to the metal, stabilizing the metal complex and facilitating catalytic activity. This coordination can influence various molecular pathways, depending on the specific metal and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.
1,3-Bis(diphenylphosphino)propane: A bidentate ligand that can form more stable complexes due to its ability to chelate metals.
Diphenylphosphinopropane: Similar in structure but with different substituents on the propanol backbone.
Uniqueness
3-(Diphenylphosphanyl)-2-methylpropan-1-ol is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the metal complexes it forms, making it valuable in specialized catalytic applications.
Properties
CAS No. |
113619-53-7 |
|---|---|
Molecular Formula |
C16H19OP |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
3-diphenylphosphanyl-2-methylpropan-1-ol |
InChI |
InChI=1S/C16H19OP/c1-14(12-17)13-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3 |
InChI Key |
GCFPLWLREOHCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


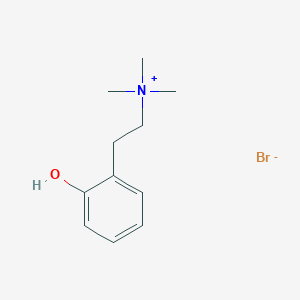
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
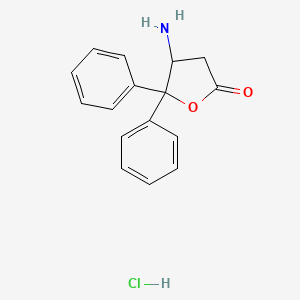
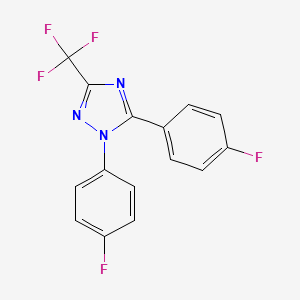
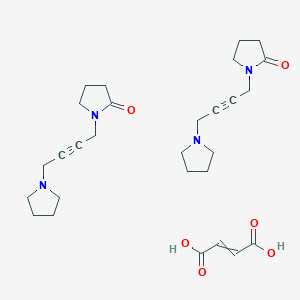
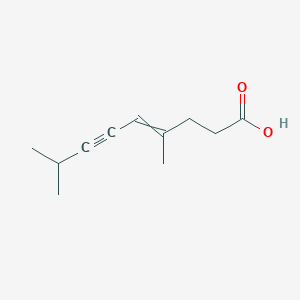
![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
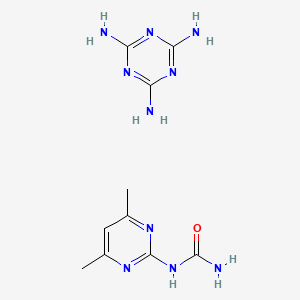
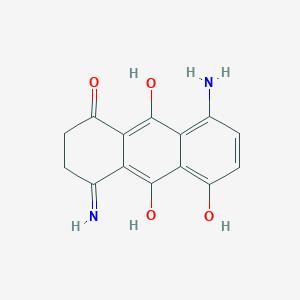
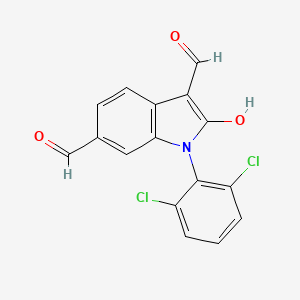
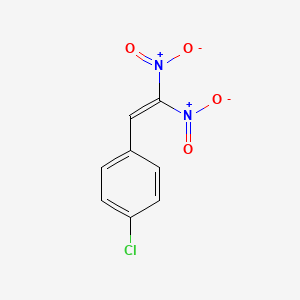
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)
![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)

